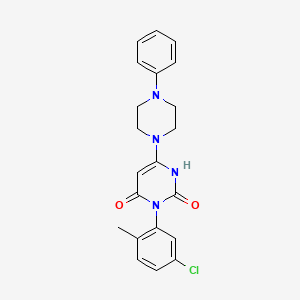

3-(5-chloro-2-methylphenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-chloro-2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2/c1-15-7-8-16(22)13-18(15)26-20(27)14-19(23-21(26)28)25-11-9-24(10-12-25)17-5-3-2-4-6-17/h2-8,13-14H,9-12H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZCEHLEVZDFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(5-Chloro-2-methylphenyl)-6-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₂₄H₂₆ClN₅O₂

- Molecular Weight : 451.9 g/mol

Antitumor Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. Specifically, studies have shown that similar compounds can induce apoptosis in cancer cells. For instance, a related compound demonstrated an IC50 value of 49.85 µM against specific cancer cell lines, highlighting the potential for this compound to exhibit similar effects .

The proposed mechanism of action for compounds in this class often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some studies suggest that such compounds can inhibit Aurora-A kinase activity, which is crucial in cell cycle regulation. Inhibition of this kinase has been linked to reduced tumor growth and increased apoptosis in cancer cells .

Data Table: Biological Activities

| Activity | IC50 Value (µM) | Cell Line | Reference |

|---|---|---|---|

| Antitumor Activity | 49.85 | A549 | |

| Aurora-A Kinase Inhibition | 0.067 | Various Cancer Lines | |

| Apoptosis Induction | Varies | K-562 |

Study 1: Anticancer Potential

In a study evaluating various pyrimidine derivatives, this compound was tested for its cytotoxic effects against multiple cancer cell lines. The results indicated significant growth inhibition and apoptosis induction, supporting its potential as an anticancer agent.

Study 2: Kinase Inhibition

Another case study focused on the compound's ability to inhibit Aurora-A kinase. The results showed that at low concentrations (IC50 = 0.067 µM), the compound effectively inhibited kinase activity, leading to cell cycle arrest and subsequent apoptosis in treated cancer cells.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves multi-step reactions, starting with alkylation or substitution of pyrimidine-2,4-dione precursors. Key steps include:

- Alkylation : Reacting halogenated pyrimidine intermediates with 4-phenylpiperazine derivatives in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base .

- Substitution : Introducing the 5-chloro-2-methylphenyl group via nucleophilic aromatic substitution under controlled temperatures (60–80°C) .

Optimization strategies :- Use coupling agents (e.g., CDI) to enhance reactivity between less nucleophilic partners .

- Purify intermediates via column chromatography or recrystallization to minimize side products .

- Monitor reaction progress with TLC or HPLC to adjust reaction times .

Advanced: How can computational methods predict reactivity and guide derivative design?

Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can:

- Identify electrophilic/nucleophilic sites on the pyrimidine and piperazine rings for targeted modifications .

- Simulate transition states to predict regioselectivity in alkylation or substitution reactions .

- Optimize synthetic routes by narrowing experimental conditions (e.g., solvent polarity, temperature) through machine learning-driven data analysis .

Basic: What spectroscopic techniques effectively characterize this compound?

Answer:

- 1H/13C NMR : Key features include:

- HRMS : Confirm molecular weight with <5 ppm error; e.g., [M+H]+ peaks matching calculated values .

Advanced: How to resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from:

- Assay variability : Differences in cell lines, bacterial strains, or dosage ranges. Standardize protocols using WHO-recommended strains .

- Structural impurities : Validate compound purity (>95%) via HPLC and elemental analysis .

- Mechanistic studies : Use knock-out models or isotopic labeling to confirm target engagement .

Basic: How do structural modifications influence physicochemical properties?

Answer:

- Piperazine substituents : Electron-withdrawing groups (e.g., -F) increase polarity and solubility but reduce logP .

- Pyrimidine modifications : Methyl or chloro groups enhance metabolic stability but may lower bioavailability .

- Derivative design : Replace the phenyl group in the piperazine moiety with heterocycles (e.g., thiazole) to modulate pharmacokinetics .

Advanced: How does the 4-phenylpiperazinyl group affect pharmacokinetics?

Answer:

- Binding affinity : The piperazine ring facilitates interactions with CNS targets (e.g., serotonin receptors) via hydrogen bonding .

- ADMET predictions : Tools like SwissADME predict increased blood-brain barrier permeability due to moderate logP (~3.5) .

- Metabolism : Piperazine N-oxidation is a major metabolic pathway; in silico models (e.g., MetaSite) identify cytochrome P450 isoforms involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.